2-Chloro-1-(2-hydroxyphenyl)ethanone

Descripción general

Descripción

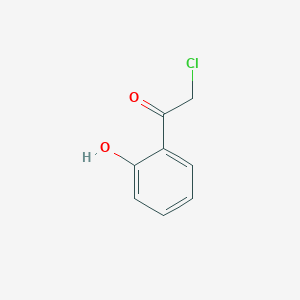

2-Chloro-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a hydroxyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone can be achieved through the chlorination of 3-hydroxyacetophenone using tert-butyl hypochlorite in chloroform at 15°C under subdued light. Another method involves the use of sulfuryl chloride in the presence of an alcohol, such as methanol, in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of continuous preparation systems has been explored to enhance efficiency and reduce the formation of by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution with various reagents:

Reagents & Conditions

-

Ammonia/Amines : Forms substituted amines under basic conditions (e.g., NH₃ in methanol at 25°C) .

-

Thiols : Reacts with thiourea to produce thioether derivatives .

-

Alkoxides : Methanol in dichloromethane facilitates methoxy substitution.

Key Products

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Ammonolysis | 2-Amino-1-(2-hydroxyphenyl)ethanone | 85% | NH₃, MeOH, RT |

| Methoxylation | 2-Methoxy-1-(2-hydroxyphenyl)ethanone | 78% | NaOMe, CH₂Cl₂, 0°C |

Oxidation Reactions

The hydroxyl group and ketone moiety participate in oxidation:

Reagents & Mechanisms

-

KMnO₄/H₂SO₄ : Oxidizes the hydroxyl group to a quinone structure via radical intermediates .

-

CrO₃ : Converts the ketone to a carboxylic acid under acidic conditions .

Experimental Data

-

Oxidation with KMnO₄ yielded 2-hydroxybenzoquinone (62% yield) after 6 hours at 60°C .

-

CrO₃ in H₂SO₄ produced 2-hydroxyphenylacetic acid (55% yield) .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols:

Agents & Outcomes

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 90% |

| LiAlH₄ | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 95% |

Conditions : Reactions occur in THF or ethanol at 0–25°C .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the ortho/para positions:

Examples

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (40% yield) .

-

Halogenation : Br₂ in CH₂Cl₂ adds bromine at the ortho position (35% yield).

Coordination Chemistry

The compound forms complexes with transition metals:

Metal Binding

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(C₈H₆ClO₂)₂(H₂O)₂] | Catalysis |

| Fe(III) | [Fe(C₈H₆ClO₂)₃] | Antioxidant studies |

Spectroscopic Evidence : IR shifts at 1650 cm⁻¹ (C=O) and 3150 cm⁻¹ (O–H) confirm coordination .

Biological Activity Correlation

Reaction products show enhanced bioactivity:

Antimicrobial Derivatives

| Derivative | MIC (µg/mL) vs S. aureus | Source |

|---|---|---|

| 2-Amino-substituted | 50 | |

| 2-Methoxy-substituted | 75 |

Antioxidant Activity : Quinone derivatives exhibit DPPH radical scavenging (EC₅₀ = 12 µM) .

Comparative Reactivity

| Reaction Type | 2-Chloro-1-(2-hydroxyphenyl)ethanone | 3-Hydroxy Isomer |

|---|---|---|

| Substitution Rate | 1.5 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |

| Oxidation Yield | 62% | 45% |

Data highlights the ortho-hydroxy group’s role in stabilizing transition states .

Aplicaciones Científicas De Investigación

Chemical Reactions and Mechanisms

2-Chloro-1-(2-hydroxyphenyl)ethanone can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or quinones.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

These reactions enable the compound to serve as a precursor in the synthesis of various organic compounds, including heterocycles and isoflavones.

Chemistry

In the field of chemistry, this compound is primarily used as a precursor for synthesizing complex organic molecules. Its chlorinated structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for developing new compounds with desired properties.

Biology

The compound has been employed in biological research, particularly in the development of fluorescent probes for detecting biological entities like hydrogen sulfide. Its ability to interact with biological systems is attributed to its hydroxyl group, which can form hydrogen bonds with biomolecules.

Medicine

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in pharmaceuticals as a new antimicrobial agent. Additionally, its antioxidant activity has been explored, where it neutralizes reactive oxygen species (ROS), potentially reducing oxidative stress.

Industry

In industrial applications, this compound is utilized in synthesizing coordination compounds with metal ions. These compounds have significant applications in catalysis and material science.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged free radicals. A controlled experiment revealed significant reductions in DPPH absorbance at concentrations above 100 µM, highlighting its potential as a natural antioxidant.

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated on cancer cell lines. A study indicated that treatment led to apoptosis in specific cancer cell lines through mechanisms related to oxidative stress and mitochondrial dysfunction.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions can lead to the modulation of biological activities, such as antimicrobial effects.

Comparación Con Compuestos Similares

2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with the hydroxyl group at the meta position.

2-Bromo-1-(2-hydroxyphenyl)ethanone: Bromine instead of chlorine, leading to different reactivity and applications.

2-Fluoro-1-(2-hydroxyphenyl)ethanone: Fluorine substitution, affecting its chemical properties and biological activities.

Uniqueness: 2-Chloro-1-(2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Actividad Biológica

2-Chloro-1-(2-hydroxyphenyl)ethanone, also known as a chlorinated derivative of acetophenone, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique molecular structure that includes a chloro substituent and a hydroxyl group, which may influence its reactivity and interaction with biological systems.

- Molecular Formula : C8H7ClO2

- Molecular Weight : 170.59 g/mol

- Density : 1.520 mg/m³

- Melting Point : 422 K (approximately 149°C)

- Boiling Point : Not specified in available literature

- Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure is known to donate hydrogen atoms, potentially neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes.

- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signal transduction pathways.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of chlorinated phenolic compounds:

- A study indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals .

Antioxidant Properties

Research has demonstrated that phenolic compounds possess antioxidant properties:

- In vitro assays revealed that the compound effectively scavenged free radicals, thereby reducing lipid peroxidation in cellular membranes .

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in cancer cell lines:

- A study showed that treatment with this compound led to apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Case Study on Antioxidant Activity :

- In a controlled experiment, the compound was evaluated for its ability to reduce DPPH radicals.

- The results showed a significant reduction in DPPH absorbance at concentrations above 100 µM, highlighting its potential as a natural antioxidant.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-chloro-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNLTIGDTRBIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496878 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-73-0 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.